molecular formula C23H25N5O4S2 B6575583 methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1105222-66-9

methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B6575583
CAS RN: 1105222-66-9
M. Wt: 499.6 g/mol
InChI Key: OZCFEBJTJVBUOP-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a piperazine ring, a thiadiazole ring, and a benzoate ester . It’s likely that this compound could have interesting biological activities given the presence of these functional groups, which are often found in biologically active molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic synthesis procedures . For example, arylpiperazine derivatives can be synthesized through the reaction of an aryl halide with piperazine . The thiadiazole ring could be formed through the reaction of a thioamide with a hydrazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the ester could undergo hydrolysis or transesterification reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the potential biological activities of this compound, future research could involve further exploration of its synthesis, structural characterization, and biological testing .

properties

IUPAC Name

methyl 4-[[2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-31-19-6-4-3-5-18(19)27-11-13-28(14-12-27)22-25-26-23(34-22)33-15-20(29)24-17-9-7-16(8-10-17)21(30)32-2/h3-10H,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCFEBJTJVBUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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